molecular formula C13H11ClF3N3O2 B1413173 2-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-5-methyl-2h-pyrazole-3-carboxylic acid methyl ester CAS No. 1858241-68-5

2-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-5-methyl-2h-pyrazole-3-carboxylic acid methyl ester

Cat. No.: B1413173
CAS No.: 1858241-68-5
M. Wt: 333.69 g/mol
InChI Key: DBFLXUBBQXTBHC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a pyrazole ring, a pyridine ring, a carboxylic acid ester, and a trifluoromethyl group . It’s important to note that the exact properties and characteristics of this compound would depend on its specific structure and the arrangement of these functional groups .


Chemical Reactions Analysis

Trifluoromethylpyridines, a key structural motif in this compound, are used in various chemical reactions in the agrochemical and pharmaceutical industries . They are thought to contribute to the biological activities of the compounds they are part of due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a related compound, 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, has a predicted boiling point of 230.5±35.0 °C and a predicted density of 1.364±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Methods and Crystal Structures : Researchers have developed synthetic routes for pyrazole derivatives, including compounds structurally related to the specified chemical. For instance, the synthesis and crystal structure of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs have been characterized, highlighting methods for producing such compounds and studying their molecular structure via X-ray diffraction and computational methods (Shen et al., 2012). This research provides insight into the molecular architecture and stability of these compounds, serving as a foundation for further functional applications.

Chemical Transformations

  • Reactivity and Transformations : The study of the reactivity of methyl esters of pyrazolo[1,5-a]pyridine derivatives has been conducted to explore their transformation into fluorinated compounds. Such research indicates the potential for modifying the chemical structure to achieve desired properties or functionalities, as demonstrated by Alieva and Vorob’ev (2020) in their work on synthesizing 3-fluoropyrazolo[1,5-a]pyridines (Alieva & Vorob’ev, 2020).

Biological and Pharmacological Applications

  • Anti-Cancer Activity : A novel study on 5-Acetoxy-1-(6-chloropyridin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester derivatives revealed the synthesis of several complexes with dinuclear copper configurations. These complexes were evaluated for their in vitro cytotoxicities against various cell lines, demonstrating potential anti-cancer properties (Qiao et al., 2021). Such findings underscore the relevance of chemical derivatives in developing therapeutic agents.

Corrosion Inhibition

  • Materials Protection : Pyrazole derivatives have been investigated as corrosion inhibitors for steel in hydrochloric acid. The study on 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3carboxylic acid methyl ester (P1) and its ethyl ester (P2) demonstrated their effectiveness in reducing corrosion rates, offering applications in materials science and engineering (Herrag et al., 2007).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Trifluoromethylpyridines, for instance, are used in various agrochemical and pharmaceutical applications, and their mechanisms of action would vary depending on the specific compound and its target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For a related compound, 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile, the safety information includes warnings about harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for this compound would likely depend on its specific properties and potential applications. Trifluoromethylpyridines, a key structural motif in this compound, are currently used in various agrochemical and pharmaceutical applications, and it is expected that many novel applications of these compounds will be discovered in the future .

Properties

IUPAC Name

methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N3O2/c1-7-3-11(12(21)22-2)20(19-7)6-10-9(14)4-8(5-18-10)13(15,16)17/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFLXUBBQXTBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)OC)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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